3-Hydroxy-3-propylhexanoic acid
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Overview
Description
3-Hydroxy-3-propylhexanoic acid is a chiral compound that belongs to the class of fatty acids. It has the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a hexane backbone with a propyl substituent at the third carbon position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-propylhexanoic acid can be achieved through various methods. One common approach involves the aldol condensation of propanal with hexanal, followed by reduction and oxidation steps to introduce the hydroxyl and carboxyl groups, respectively. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, followed by catalytic hydrogenation for the reduction step, and oxidation using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve biotechnological processes using engineered microorganisms. These microorganisms can be genetically modified to produce the desired compound through fermentation processes, utilizing renewable biomass as a substrate . This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-propylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products Formed
Oxidation: Formation of 3-oxo-3-propylhexanoic acid or 3-carboxy-3-propylhexanoic acid.
Reduction: Formation of 3-hydroxy-3-propylhexanol.
Substitution: Formation of 3-chloro-3-propylhexanoic acid or 3-amino-3-propylhexanoic acid.
Scientific Research Applications
3-Hydroxy-3-propylhexanoic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing energy production and storage . Additionally, its hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methylhexanoic acid
- 3-Hydroxy-3-ethylhexanoic acid
- 3-Hydroxy-3-butylhexanoic acid
Uniqueness
3-Hydroxy-3-propylhexanoic acid is unique due to its specific propyl substituent, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
3-hydroxy-3-propylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-9(12,6-4-2)7-8(10)11/h12H,3-7H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOUUPQKAMHMIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546641 |
Source
|
Record name | 3-Hydroxy-3-propylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23985-60-6 |
Source
|
Record name | 3-Hydroxy-3-propylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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